molecular formula C7H7ClN2O2 B2558088 2-(2-Nitroethenyl)pyridine hydrochloride CAS No. 1082693-24-0

2-(2-Nitroethenyl)pyridine hydrochloride

Cat. No. B2558088
CAS RN: 1082693-24-0
M. Wt: 186.6
InChI Key: BIYSHWKDPICFRR-CVDVRWGVSA-N
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Description

2-(2-Nitroethenyl)pyridine hydrochloride is a chemical compound with the CAS Number: 1082693-24-0 . It has a molecular weight of 186.6 . The IUPAC name for this compound is 2-[(E)-2-nitroethenyl]pyridine hydrochloride .


Molecular Structure Analysis

The InChI code for 2-(2-Nitroethenyl)pyridine hydrochloride is 1S/C7H6N2O2.ClH/c10-9(11)6-4-7-3-1-2-5-8-7;/h1-6H;1H/b6-4+; . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(2-Nitroethenyl)pyridine hydrochloride is a powder . It has a melting point of 135-138 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Photochromic Properties and Photon-based Electronics

A key area of interest is the photochromic properties of ortho-nitrobenzylpyridines, closely related to 2-(2-Nitroethenyl)pyridine hydrochloride. These compounds exhibit significant photochromic activity in solid states, which is crucial for photon-based electronics. The mechanism involves an intramolecular transfer of benzylic proton to pyridyl nitrogen, facilitated by the ortho-nitro group. This unique characteristic paves the way for their application in developing photon-based electronic devices, owing to their small structural change during photoreactions and inherent polystability (Naumov, 2006).

Corrosion Inhibition

The derivatives of pyridine, including structures akin to 2-(2-Nitroethenyl)pyridine hydrochloride, have been identified as effective anticorrosive materials. They exhibit excellent capability in preventing metallic corrosion due to their ability to adsorb and form stable chelating complexes with metallic surfaces. This is particularly beneficial in enhancing the durability and lifespan of various metals used in industrial applications, showcasing the importance of pyridine derivatives in corrosion prevention strategies (Verma, Quraishi, & Ebenso, 2020).

Medicinal and Chemosensing Applications

Pyridine derivatives, by extension, including those related to 2-(2-Nitroethenyl)pyridine hydrochloride, play a pivotal role in medicinal chemistry and chemosensing. They are renowned for their broad spectrum of biological activities, such as antibacterial, antifungal, and anticancer properties. Furthermore, these compounds are highly effective as chemosensors due to their affinity for various ions and neutral species, marking a significant advancement in analytical chemistry for environmental, agricultural, and biological sample analyses (Abu-Taweel et al., 2022).

Catalysis and Organic Synthesis

The versatility of heterocyclic N-oxide molecules, derived from pyridine, highlights their importance in organic synthesis, catalysis, and drug development. These compounds serve as crucial intermediates and catalysts in forming metal complexes and facilitating asymmetric synthesis. Their biological significance is further underscored by their potential in medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. This underscores the essential role of pyridine derivatives in advancing both chemistry and pharmacology (Li et al., 2019).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with the compound are H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(E)-2-nitroethenyl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2.ClH/c10-9(11)6-4-7-3-1-2-5-8-7;/h1-6H;1H/b6-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYSHWKDPICFRR-CVDVRWGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitroethenyl)pyridine hydrochloride

CAS RN

1082693-24-0
Record name 2-[(E)-2-nitroethenyl]pyridine hydrochloride
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